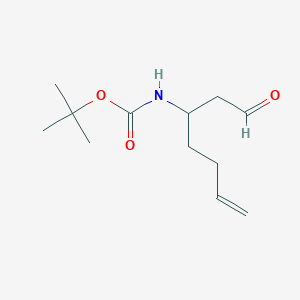

N-Boc-(+/-)-3-aminohept-6-enal

説明

N-Boc-(+/-)-3-aminohept-6-enal (CAS: 1455442-29-1) is a chiral, Boc-protected amino aldehyde with the molecular formula C₁₂H₂₁NO₃ and a molecular weight of 227.30 g/mol . It exists as a liquid at room temperature and is classified as an N-protected amino aldehyde, primarily used as a building block in organic synthesis . Key properties include:

特性

IUPAC Name |

tert-butyl N-(1-oxohept-6-en-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSVBNCEZCRCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-3-aminohept-6-enal typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium bicarbonate to neutralize the by-products .

Industrial Production Methods

Industrial production methods for N-Boc-(+/-)-3-aminohept-6-enal would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity . These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

化学反応の分析

Types of Reactions

N-Boc-(+/-)-3-aminohept-6-enal can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Free amines

科学的研究の応用

作用機序

The mechanism of action of N-Boc-(+/-)-3-aminohept-6-enal primarily involves the protection and deprotection of the amino group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate, forming a carbamate linkage . This protects the amino group from unwanted reactions. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions .

類似化合物との比較

N-Boc-(+/-)-3-aminohexanal (CAS: 1782615-98-8)

- Molecular Formula: C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol .

- Structural Differences : Shorter carbon chain (hexanal vs. hept-6-enal) and lacks the terminal double bond present in the hept-6-enal derivative.

- Physical State : Likely liquid (similar to the target compound) but discontinued commercially .

- Applications: Limited data, but inferred to serve as a precursor in peptide and heterocycle synthesis.

- Purity : ≥95% (slightly lower than the target compound’s ≥97%) .

Boc-NH-hept-6-enal (CAS: 1379797-42-8)

4-(N-BOC-Amino)-1-ethylpiperidine

- Molecular Formula : C₁₂H₂₄N₂O₂

- Molecular Weight : 228.3 g/mol .

- Structural Differences : Cyclic piperidine backbone with an ethyl substituent, contrasting with the linear aldehyde structure of the target compound.

- Physical State : Solid at 80–90°C .

- Reactivity : Suited for synthesizing nitrogen-containing heterocycles rather than linear aldehydes.

Comparative Data Table

生物活性

N-Boc-(+/-)-3-aminohept-6-enal is a compound of significant interest in organic synthesis and biological research due to its unique structural features, including an aldehyde group and a tert-butyloxycarbonyl (Boc) protected amino group. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, applications in research, and comparison with similar compounds.

Target of Action

The primary target of N-Boc-(+/-)-3-aminohept-6-enal is the amine group present in various biomolecules. The Boc group provides protection to the amino functionality, which is crucial for subsequent reactions in peptide synthesis and other biochemical processes.

Mode of Action

The interaction of N-Boc-(+/-)-3-aminohept-6-enal with its targets occurs through N-Boc protection, a method that utilizes di-tert-butyl dicarbonate (Boc2O) under basic conditions. This process is fundamental in organic synthesis, particularly in peptide chemistry, as it allows for selective reactions without interfering with other functional groups.

Biochemical Pathways

This compound plays a significant role in protecting amines during various biochemical transformations. The protection of amines is essential for synthesizing complex molecules, including peptides and amino acids.

Pharmacokinetics

The pharmacokinetic profile of N-Boc-(+/-)-3-aminohept-6-enal suggests that its bioavailability can be influenced by the formulation used. For instance, systemic formulations have been shown to enhance the bioavailability significantly, making it easier to administer and more effective in therapeutic contexts .

N-Boc-(+/-)-3-aminohept-6-enal exhibits several important biochemical properties:

- Stability : The compound maintains stability over time in laboratory settings.

- Reactivity : It can undergo various chemical reactions, including oxidation to carboxylic acids and reduction to alcohols. The Boc-protected amino group can also participate in nucleophilic substitution reactions.

Applications in Scientific Research

N-Boc-(+/-)-3-aminohept-6-enal has diverse applications across multiple fields:

- Chemistry : Serves as an intermediate in synthesizing more complex molecules.

- Biology : Used in peptide synthesis where the Boc group protects the amino group during peptide bond formation.

- Industry : Valuable for producing fine chemicals and pharmaceuticals due to its stability and reactivity .

Comparison with Similar Compounds

| Compound Type | Protection Group | Unique Features |

|---|---|---|

| N-Boc-protected amino acids | Boc | Widely used in peptide synthesis |

| N-Cbz-protected amines | Cbz | Different removal conditions compared to Boc |

| N-Fmoc-protected amines | Fmoc | Removed under basic conditions |

N-Boc-(+/-)-3-aminohept-6-enal stands out due to its specific structure combining an aldehyde group with a Boc-protected amino group. This allows for selective reactions at either the aldehyde or amino group, enhancing its utility as an intermediate in organic synthesis.

Case Studies and Research Findings

Research has demonstrated the effectiveness of N-Boc-(+/-)-3-aminohept-6-enal in various applications:

- Peptide Synthesis : Studies have shown that using N-Boc-(+/-)-3-aminohept-6-enal facilitates the formation of peptides with high yields while maintaining selectivity during the reaction process.

- Therapeutic Formulations : A systemic formulation involving this compound has been reported to improve therapeutic outcomes for conditions like non-alcoholic steatohepatitis (NASH), highlighting its potential in clinical applications .

- Stability Studies : Laboratory experiments have confirmed that N-Boc-(+/-)-3-aminohept-6-enal remains stable under various conditions, making it suitable for long-term storage and use in complex syntheses.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。